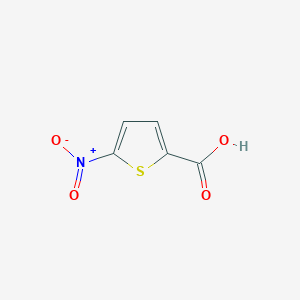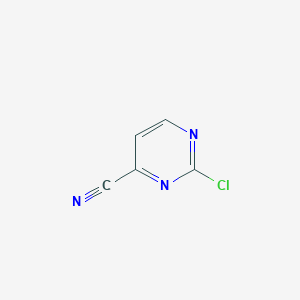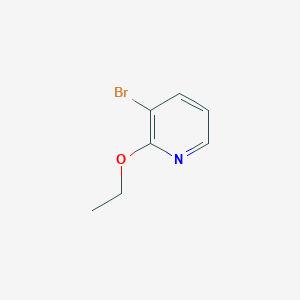
(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(1-Isopropyl-3-oxo-2-piperazinyl)acetic acid” is a chemical compound with the molecular formula C9H16N2O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H16N2O3/c1-6(2)11-4-3-10-9(14)7(11)5-8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13) . This indicates that the molecule contains a piperazine ring with an isopropyl group and a 3-oxo group, as well as an acetic acid moiety.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 200.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others are not available in the retrieved data.Scientific Research Applications
1. Forensic Investigations
Isopropyl alcohol (IPA), a component structurally related to (1-Isopropyl-3-oxo-2-piperazinyl)acetic acid, is widely used as an industrial solvent and cleaning fluid. It's metabolized into acetone in the body, which in turn can be reduced to IPA in ketosis conditions. This study focused on investigating blood IPA and acetone concentrations in medico-legal autopsies, including cases of diabetic ketoacidosis, hypothermia, and alcohol misuse-related deaths. The systematic determination of IPA and acetone levels helps quantify biochemical disturbances and the extent of ketosis at the time of death, highlighting its application in forensic investigations (Palmiere et al., 2012).
2. Cardioprotective Effects
The protective effect of (E)-N'-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide, structurally similar to this compound, was investigated against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. The results showed that pretreatment with this molecule improved the ECG pattern, significantly reduced cardiac dysfunction markers, and ameliorated the thrombolytic process, indicating its potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction (Emna et al., 2020).
3. Industrial Applications and Environmental Impact
The study on biomonitoring of technical grade 1-alkoxy-2-propanol acetates, including substances structurally related to this compound, emphasized the importance of assessing exposure through the biological monitoring of urinary 2-alkoxypropionic acids. This research provides insights into the industrial use of related compounds and their potential environmental impact, particularly in workplaces where workers are exposed to different glycol ethers (Laitinen, 1997).
4. Biotechnology and Biomedical Research
Acetic acid, a metabolite of this compound, has been extensively studied for its role in yeast cell death, particularly in the context of alcoholic fermentation and vinegar production. Research on the molecular events involved in acetic acid-induced cell death in yeasts provides valuable insights into regulated cell death mechanisms, offering significant knowledge for biotechnology and biomedical strategies (Chaves et al., 2021).
properties
IUPAC Name |
2-(3-oxo-1-propan-2-ylpiperazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6(2)11-4-3-10-9(14)7(11)5-8(12)13/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZMHNHROHOKDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(=O)C1CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400855 |
Source


|
| Record name | (1-isopropyl-3-oxo-2-piperazinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1024618-84-5 |
Source


|
| Record name | (1-isopropyl-3-oxo-2-piperazinyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-Nitrophenyl)methyl 3-methylidene-5,8-dioxo-7-[(2-phenoxyacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B180945.png)





![Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate](/img/structure/B180955.png)


